Chlorhydrate de paroxétine hémihydraté

Vue d'ensemble

Description

La paroxétine est un inhibiteur sélectif de la recapture de la sérotonine utilisé principalement comme antidépresseur. Elle est généralement prescrite pour le traitement du trouble dépressif majeur, du trouble obsessionnel-compulsif, du trouble panique, du trouble d'anxiété sociale, du trouble de stress post-traumatique, du trouble anxieux généralisé et du trouble dysphorique prémenstruel . La paroxétine agit en augmentant les niveaux de sérotonine dans le cerveau, ce qui contribue à améliorer l'humeur et à réduire l'anxiété .

Mécanisme D'action

Target of Action

Paroxetine hydrochloride hemihydrate, commonly known as Paxil, is a potent selective serotonin reuptake inhibitor (SSRI) . The primary target of Paroxetine and other SSRI medications is the Serotonin Transporter (SERT), a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron .

Mode of Action

Paroxetine enhances serotonergic activity via the inhibition of presynaptic reuptake of serotonin by the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, relieving various symptoms .

Pharmacokinetics

Paroxetine metabolism occurs in the liver and is largely mediated by cytochrome CYP2D6 with contributions from CYP3A4 and possibly other cytochrome enzymes . The mean elimination half-life is estimated to be about 21 hours .

Result of Action

The increased availability of serotonin in the synaptic cleft due to the inhibition of its reuptake by Paroxetine can lead to an improvement in symptoms of depression, anxiety, and other conditions for which the medication is indicated .

Action Environment

The action of Paroxetine can be influenced by various environmental factors. For instance, the drug should be kept away from drains, surface and ground water . It is also important to note that the drug is an odorless, off-white powder, having a melting point ranging between 120 and 138 °C .

Applications De Recherche Scientifique

Paroxetine has a wide range of scientific research applications:

Chemistry: Paroxetine is used as a model compound in studies involving selective serotonin reuptake inhibitors.

Biology: It is used to study the effects of serotonin on various biological processes.

Medicine: Paroxetine is extensively researched for its therapeutic effects in treating mental health disorders.

Industry: Paroxetine is used in the pharmaceutical industry for the development of antidepressant medications

Analyse Biochimique

Biochemical Properties

Paroxetine hydrochloride hemihydrate interacts with several enzymes and proteins. It is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters . This interaction with the serotonin transporter protein plays a crucial role in its function as an antidepressant .

Cellular Effects

Paroxetine hydrochloride hemihydrate has various effects on cellular processes. It influences cell function by altering serotonin levels, which can impact cell signaling pathways and gene expression . For example, it has been used to study its effects on neural stem cells from embryonic rat hippocampus in vitro .

Molecular Mechanism

The molecular mechanism of action of paroxetine hydrochloride hemihydrate involves binding to the serotonin transporter, inhibiting the reuptake of serotonin. This increases the amount of serotonin in the synaptic cleft available to bind to the post-synaptic receptor . This mechanism is believed to contribute to its antidepressant effects .

Dosage Effects in Animal Models

In animal models, the effects of paroxetine hydrochloride hemihydrate can vary with different dosages. For instance, animals were administered paroxetine via gavage with a daily dose of 7mg/kg for 35 days . The study found that paroxetine treatment in an animal model of depression improved sperm quality .

Metabolic Pathways

Paroxetine hydrochloride hemihydrate is involved in several metabolic pathways. It is metabolized in the liver, largely mediated by cytochrome CYP2D6 with contributions from CYP3A4 and possibly other cytochrome enzymes .

Transport and Distribution

Paroxetine hydrochloride hemihydrate is extensively absorbed from the gastrointestinal tract, but there is extensive first-pass metabolism in the liver

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to regions of the cell where the serotonin transporter is present, such as the presynaptic neuron in neuronal cells .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La paroxétine peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réaction d'un dérivé de la pipéridine avec un composé fluorophénylique. Le processus comprend généralement les étapes suivantes :

Formation du Dérivé de la Pipéridine : Un dérivé de la pipéridine est synthétisé par une série de réactions impliquant la formation d'un cycle pipéridine.

Réaction avec un Composé Fluorophénylique : Le dérivé de la pipéridine est ensuite mis en réaction avec un composé fluorophénylique dans des conditions contrôlées pour former la paroxétine.

Méthodes de Production Industrielle : La production industrielle de la paroxétine implique souvent l'utilisation de techniques avancées telles que l'extrusion à chaud et l'impression en trois dimensions. Ces méthodes assurent l'uniformité de la masse et des dimensions des comprimés, ainsi que la constance de la teneur en médicament et du profil de dissolution .

Analyse Des Réactions Chimiques

Types de Réactions : La paroxétine subit diverses réactions chimiques, notamment :

Oxydation : La paroxétine peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la paroxétine.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule de paroxétine.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.

Principaux Produits Formés : Les principaux produits formés par ces réactions comprennent divers métabolites et dérivés de la paroxétine modifiés .

4. Applications de la Recherche Scientifique

La paroxétine a un large éventail d'applications de recherche scientifique :

Chimie : La paroxétine est utilisée comme composé modèle dans les études impliquant des inhibiteurs sélectifs de la recapture de la sérotonine.

Biologie : Elle est utilisée pour étudier les effets de la sérotonine sur divers processus biologiques.

Médecine : La paroxétine est largement étudiée pour ses effets thérapeutiques dans le traitement des troubles de santé mentale.

Industrie : La paroxétine est utilisée dans l'industrie pharmaceutique pour le développement de médicaments antidépresseurs

5. Mécanisme d'Action

La paroxétine améliore l'activité sérotoninergique en inhibant la recapture présynaptique de la sérotonine par le biais du récepteur du transporteur de la sérotonine. Cette inhibition augmente le niveau de sérotonine dans la fente synaptique, ce qui contribue à soulager les symptômes de la dépression et de l'anxiété . La paroxétine interagit également avec d'autres cibles moléculaires, notamment divers récepteurs et enzymes, pour exercer ses effets thérapeutiques .

Composés Similaires :

Fluoxétine : Un autre inhibiteur sélectif de la recapture de la sérotonine utilisé pour traiter la dépression et les troubles anxieux.

Sertraline : Un inhibiteur sélectif de la recapture de la sérotonine ayant des utilisations thérapeutiques similaires.

Citalopram : Un autre composé de la même classe, utilisé pour des indications similaires.

Unicité de la Paroxétine : La paroxétine est unique par sa forte puissance et sa sélectivité pour l'inhibition de la recapture de la sérotonine. Elle possède un profil pharmacocinétique distinct, avec une demi-vie relativement courte par rapport à d'autres inhibiteurs sélectifs de la recapture de la sérotonine. Cela la rend plus susceptible de provoquer des effets de sevrage lors de son arrêt .

Comparaison Avec Des Composés Similaires

Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.

Sertraline: A selective serotonin reuptake inhibitor with similar therapeutic uses.

Citalopram: Another compound in the same class, used for similar indications.

Uniqueness of Paroxetine: Paroxetine is unique in its high potency and selectivity for serotonin reuptake inhibition. It has a distinct pharmacokinetic profile, with a relatively short half-life compared to other selective serotonin reuptake inhibitors. This makes it more likely to cause withdrawal effects upon cessation .

Propriétés

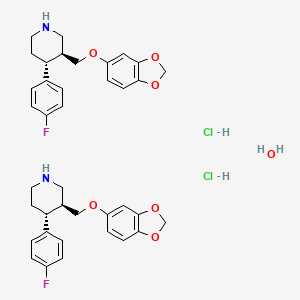

Numéro CAS |

110429-35-1 |

|---|---|

Formule moléculaire |

C38H42F2N2O7 |

Poids moléculaire |

676.7 g/mol |

Nom IUPAC |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate |

InChI |

InChI=1S/2C19H20FNO3.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h2*1-6,9,14,17,21H,7-8,10-12H2;1H2/t2*14-,17-;/m00./s1 |

Clé InChI |

ZXJDTEDKPXHKJZ-HBQYTBQASA-N |

SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl |

SMILES isomérique |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |

SMILES canonique |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |

Apparence |

Solid powder |

Point d'ébullition |

451.7±45.0 |

melting_point |

120-138 Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/ 129 - 131 °C |

Key on ui other cas no. |

78246-49-8 110429-35-1 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

64006-44-6 (maleate) 78246-49-8 (hydrochloride) 110429-35-1 (HCl hemihydrate) 72471-80-8 (acetate) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/ In water, 1,131 mg/L at 25 °C 8.53e-03 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aropax BRL 29060 BRL-29060 BRL29060 FG 7051 FG-7051 FG7051 Paroxetine Paroxetine Acetate Paroxetine Hydrochloride Paroxetine Hydrochloride Anhydrous Paroxetine Hydrochloride Hemihydrate Paroxetine Hydrochloride, Hemihydrate Paroxetine Maleate Paroxetine, cis-(+)-Isomer Paroxetine, cis-(-)-Isomer Paroxetine, trans-(+)-Isomer Paxil Seroxat |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Paroxetine hydrochloride hydrate, and how does it impact mental health conditions like anxiety and depression?

A1: Paroxetine hydrochloride hydrate functions as a selective serotonin reuptake inhibitor (SSRI). [, , , , ] This means it primarily acts by blocking the reabsorption (reuptake) of serotonin in the brain. Serotonin is a neurotransmitter, a chemical messenger that plays a crucial role in regulating mood, emotions, and sleep. By increasing serotonin levels in the spaces between nerve cells (synapses), Paroxetine hydrochloride hydrate helps improve mood and alleviate symptoms associated with depression and anxiety. [, , , ]

Q2: The research mentions Paroxetine hydrochloride hydrate's use in treating a variety of conditions. Could you elaborate on its applications in different medical specialties?

A2: The provided research highlights the use of Paroxetine hydrochloride hydrate in several areas:

- Psychiatry: It is frequently employed in treating major depressive disorder, anxiety disorders (including generalized anxiety disorder, social anxiety disorder, and panic disorder), and obsessive-compulsive disorder. [, , , ]

- Oncology: The papers discuss its role in managing anxiety and depression experienced by cancer patients after diagnosis and during treatment. [] This highlights the importance of addressing the psychological impact of cancer alongside medical treatments.

- Otolaryngology/Speech Pathology: One study explored its use in a case of functional dysphonia with a suspected psychogenic factor. [] While the paper concluded voice therapy was successful, the patient's use of Paroxetine hydrochloride hydrate for dizziness was noted, suggesting a potential link between anxiety and the voice disorder.

Q3: One study mentions a potential interaction between Paroxetine hydrochloride hydrate and caffeine. Can you explain the nature of this interaction and its clinical significance?

A3: A case report described a patient who developed serotonin syndrome after consuming excessive amounts of coffee while taking Paroxetine hydrochloride hydrate. [] Caffeine, a stimulant found in coffee, can potentially increase serotonin levels. When combined with an SSRI like Paroxetine hydrochloride hydrate, which also elevates serotonin, the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonin levels, increases. This emphasizes the importance of educating patients prescribed SSRIs about the potential risks associated with high caffeine intake and monitoring for signs and symptoms of serotonin syndrome.

Q4: One research paper mentions a patient self-inflicting a tongue injury while experiencing burning mouth syndrome and taking Paroxetine hydrochloride hydrate. Is there a known connection between this medication and self-harm?

A4: It is crucial to understand that the research paper [] presents a complex case study where multiple factors likely contributed to the tragic outcome. While the patient was taking Paroxetine hydrochloride hydrate for burning mouth syndrome alongside other medications, attributing their self-harm directly to this specific medication is inaccurate and misleading. Self-harm is a serious issue often stemming from complex interplay of mental health conditions, personal experiences, and environmental factors. It is never solely caused by a single medication.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.